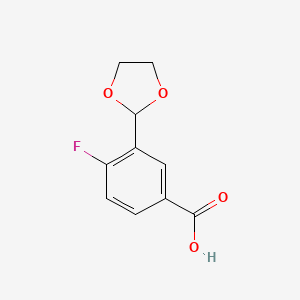

3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-8-2-1-6(9(12)13)5-7(8)10-14-3-4-15-10/h1-2,5,10H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWXGBLQGBIVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670411 | |

| Record name | 3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-94-0 | |

| Record name | 3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The fluorobenzoic acid moiety can be introduced through various substitution reactions, often involving the use of fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the dioxolane ring.

Reduction: Reduction reactions can target the carbonyl groups within the dioxolane ring, potentially converting them to alcohols.

Substitution: The fluorine atom on the benzoic acid ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown potential as an anticancer agent due to its structural similarity to known pharmaceuticals. Research indicates that derivatives of benzoic acids can inhibit cancer cell proliferation. For instance, studies on fluorinated benzoic acids have demonstrated their efficacy in targeting specific cancer pathways, suggesting that 3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid may exhibit similar properties .

Case Study: Inhibition of Prostate Cancer

A notable study investigated the effects of fluorinated benzoic acid derivatives on prostate cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, highlighting the therapeutic potential of this compound in treating prostate cancer .

Polymer Science

2.1 Monomer for Polyester Synthesis

This compound can serve as a monomer in the synthesis of aliphatic polyesters. The presence of the dioxolane ring allows for polymerization reactions that yield biodegradable plastics with desirable mechanical properties. Research has shown that incorporating such monomers can enhance the thermal stability and mechanical strength of the resulting polymers .

Table 1: Properties of Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 60 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Biodegradability | Yes |

Organic Synthesis

3.1 Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Bioactive Compounds

A study utilized this compound to synthesize bioactive molecules through palladium-catalyzed reactions. The results indicated high yields and selectivity, demonstrating its utility in synthesizing compounds with potential pharmacological activities .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

Chemical Identity

Physical and Chemical Properties

- Density : 1.398 ± 0.06 g/cm³ (predicted)

- Boiling Point : 342.7 ± 42.0 °C (predicted)

- pKa : 4.09 ± 0.10 (predicted), indicative of moderate acidity due to the benzoic acid moiety .

- Storage : Requires storage at 2–8°C to maintain stability .

Structural Features The compound consists of a benzoic acid backbone substituted with a fluorine atom at the para-position and a 1,3-dioxolane ring at the meta-position.

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The table below compares This compound with analogs featuring dioxolane rings, fluorinated substituents, or boronic acid groups:

Key Differences in Properties and Reactivity

- Acidity: The pKa of the target compound (4.09) is lower than that of non-fluorinated benzoic acids (~4.2), reflecting fluorine’s electron-withdrawing effect.

- Solubility: The dioxolane group improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-cyclic ether analogs. Biphenyl derivatives (e.g., CAS 400750-26-7) exhibit lower solubility due to increased hydrophobicity .

- Bioactivity Potential: Fluorinated benzoic acids (e.g., CAS 852180-94-0 and L007763) are explored in drug discovery for their metabolic stability, whereas boronic acid derivatives are primarily synthetic intermediates .

Biological Activity

3-(1,3-Dioxolan-2-yl)-4-fluorobenzoic acid is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including antibacterial, anti-inflammatory, and cholinesterase inhibition activities.

Chemical Structure and Properties

The compound features a dioxolane ring fused to a fluorobenzoic acid moiety. The structural characteristics contribute to its reactivity and biological potential.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of 4-fluorobenzoic acid exhibit notable antibacterial properties. For instance, compounds synthesized with similar structures showed varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

| Compound No. | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| 4 | 15 | Excellent |

| 24 | 12 | Good |

| 26h | 10 | Moderate |

| Control | 0 | No activity |

The presence of electron-donating groups in the aromatic system significantly enhances antibacterial activity, likely due to improved interaction with bacterial cell membranes .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as an agonist for the ALX receptor, which is involved in the resolution of inflammation. In vivo studies indicate that compounds targeting this receptor can mitigate conditions such as asthma, colitis, and sepsis .

Cholinesterase Inhibition

Research has shown that derivatives of 4-fluorobenzoic acid can inhibit cholinesterase enzymes, which are crucial for neurotransmission. The inhibition was assessed using Ellman's spectrophotometric method, revealing that certain derivatives possess IC50 values comparable to established inhibitors like tacrine.

| Compound No. | IC50 (µM) | Selectivity |

|---|---|---|

| 4a | 12 | High |

| 4d | 10 | Highest selectivity |

Molecular modeling studies suggest that these compounds adopt favorable conformations within the active sites of acetylcholinesterase and butyrylcholinesterase, contributing to their inhibitory effects .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various synthesized compounds similar to this compound, it was found that compounds with hydroxyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could optimize antibacterial properties.

Case Study 2: Anti-inflammatory Applications

Another investigation focused on the anti-inflammatory potential of dioxolane derivatives in a murine model of colitis. The results indicated a significant reduction in inflammatory markers and histological damage when treated with ALX receptor agonists derived from these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.